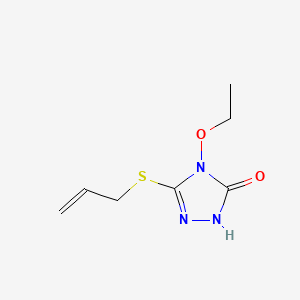

3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one

Description

3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound belonging to the 1,2,4-triazole class, characterized by an allylthio (-S-CH₂-CH=CH₂) substituent at position 3 and an ethoxy (-O-CH₂CH₃) group at position 3. This scaffold is notable for its structural versatility, enabling diverse biological and chemical applications. The compound’s synthesis typically involves nucleophilic substitution of a triazole-thiol precursor with allyl halides in the presence of a base, as exemplified in analogous syntheses of related triazole derivatives .

The 1,2,4-triazole core is electron-deficient, facilitating interactions with biological targets such as enzymes or receptors. Modifications at positions 3 and 4 significantly influence solubility, stability, and bioactivity.

Properties

IUPAC Name |

4-ethoxy-3-prop-2-enylsulfanyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-3-5-13-7-9-8-6(11)10(7)12-4-2/h3H,1,4-5H2,2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQUMCMCGAOXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON1C(=O)NN=C1SCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of ethyl 4-amino-1,2,4-triazole-3-carboxylate with allylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: This compound has shown promise as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.

Agriculture: It has potential use as a fungicide or herbicide, given its ability to interfere with the growth of certain plant pathogens.

Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The allylthio group may also play a role in the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Lipophilicity : Allylthio and benzyloxymethyl groups increase logP values compared to ethoxy or methyl substituents .

- Solubility : Ethoxy and methoxy groups enhance aqueous solubility via hydrogen bonding, whereas bulky adamantyl groups reduce it .

- Thermal Stability : Crystallographic studies (e.g., ) reveal that planar triazole cores with small substituents (e.g., methyl) exhibit higher melting points.

Crystallographic and Computational Insights

- Target Compound : Predicted to adopt a planar triazole ring with allylthio and ethoxy groups in equatorial positions, based on SHELX-refined structures of similar compounds .

- Hydrogen Bonding: Analogues like 4-amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one () form intramolecular H-bonds, stabilizing crystal lattices.

Biological Activity

3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agriculture. This article explores its synthesis, biological mechanisms, and specific activities supported by various studies.

Chemical Structure and Synthesis

The compound features a triazole ring with an allylthio group and an ethoxy substituent. The synthesis typically involves the reaction of ethyl 4-amino-1,2,4-triazole-3-carboxylate with allylthiol in the presence of a base such as sodium hydride, conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Medicinal Applications

Research indicates that this compound exhibits significant anticancer properties. It is believed to inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. The allylthio group enhances its reactivity and binding affinity to these targets .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon Cancer) | 6.2 | Inhibition of cell proliferation |

| T47D (Breast Cancer) | 27.3 | Induction of apoptosis |

Anti-inflammatory Effects

In vitro studies using peripheral blood mononuclear cells (PBMCs) have shown that compounds similar to this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. The strongest inhibitory effects were observed at concentrations around 50 µg/mL .

Table 2: Cytokine Inhibition by Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound 3a | 44–60 | Significant |

| Compound 3c | Highest | Moderate |

The mechanism through which this compound exerts its biological effects involves the inhibition of key enzymes that are crucial for cancer cell proliferation. The presence of the allylthio group is thought to enhance the compound's ability to bind to these enzymes effectively .

Agricultural Applications

Beyond its medicinal uses, this compound also shows potential as a fungicide or herbicide due to its ability to interfere with the growth of certain plant pathogens. This dual functionality highlights its versatility in both health and agricultural sectors .

Case Studies and Comparative Analysis

Recent studies have compared the biological activity of various triazole derivatives. For instance, compounds with different substituents on the triazole ring exhibited varying levels of activity against cancer cells and inflammatory responses. The presence of specific functional groups significantly influenced their efficacy .

Table 3: Comparative Biological Activities of Triazole Derivatives

| Compound | Activity Type | Efficacy Level |

|---|---|---|

| 3-(Allylthio)-4-methoxy | Anticancer | Moderate |

| 3-(Allylthio)-4-phenoxy | Antifungal | High |

| 3-(Allylthio)-4-ethoxy | Anticancer & Anti-inflammatory | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.